
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride: is a chemical compound with the molecular formula C15H15Cl2NO4S2 and a molecular weight of 408.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride typically involves the reaction of N-ethylsulfanilic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- The reaction mixture is stirred for a specific period to complete the reaction.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
N-ethylsulfanilic acid: is dissolved in an appropriate solvent.
Chlorosulfonic acid: is added dropwise to the solution while maintaining a low temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while hydrolysis reactions yield sulfonic acids.
Applications De Recherche Scientifique
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethylsulfanilic Acid: Similar in structure but lacks the chlorosulfonyl group.
Sulfanilic Acid: A simpler analog without the ethyl and chlorosulfonyl groups.
4-Chlorosulfonylbenzoic Acid: Contains the chlorosulfonyl group but differs in the rest of the structure.
Uniqueness
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride is unique due to the presence of both the ethyl and chlorosulfonyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective modification of molecules.
Propriétés
Formule moléculaire |
C15H15Cl2NO4S2 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
3-[(4-chlorosulfonyl-N-ethylanilino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H15Cl2NO4S2/c1-2-18(13-6-8-14(9-7-13)23(16,19)20)11-12-4-3-5-15(10-12)24(17,21)22/h3-10H,2,11H2,1H3 |
Clé InChI |
WASKTTIIVPEYTN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


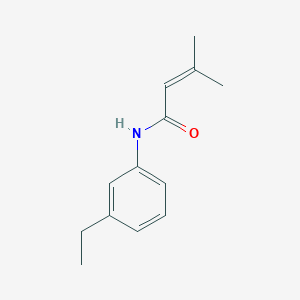
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)


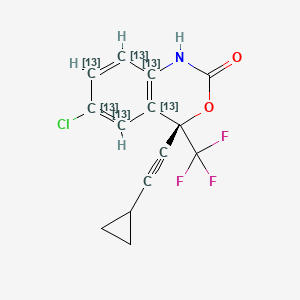
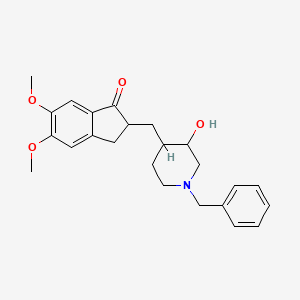
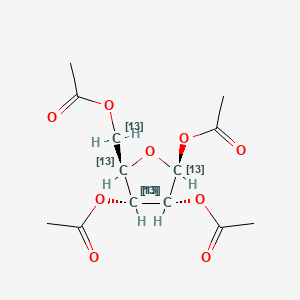

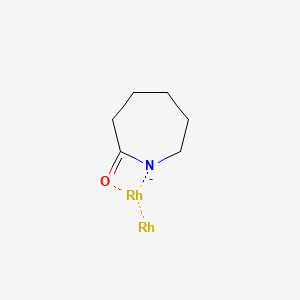
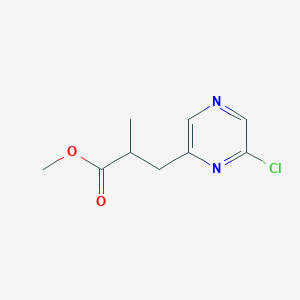
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

